molecular formula C19H20N2O3S B2696946 (E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide CAS No. 2035001-31-9

(E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide

Cat. No.: B2696946
CAS No.: 2035001-31-9
M. Wt: 356.44
InChI Key: PABLPGUUVJIMCI-HWKANZROSA-N
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Description

(E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a structurally advanced and potent antagonist of the serotonin receptor 7 (5-HT7R), a G-protein-coupled receptor implicated in a wide array of central nervous system functions. This compound has been specifically designed and investigated for its high affinity and selectivity for the 5-HT7 receptor, making it an essential pharmacological tool for dissecting the receptor's role in circadian rhythms, sleep architecture , and neuropsychiatric disorders . Its primary research value lies in its ability to potently block 5-HT7R signaling, which allows researchers to probe the physiological consequences of receptor inhibition in model systems. The 5-HT7 receptor is a emerging target for therapeutic interventions in conditions such as depression, anxiety, and cognitive dysfunction. By utilizing this selective antagonist, scientists can further elucidate the mechanism of action of 5-HT7R in modulating neuronal excitability and synaptic plasticity , and validate its potential as a target for novel neurotherapeutics. This acrylamide derivative is therefore critical for foundational in vitro and in vivo studies aimed at understanding serotonergic pathways and for the preclinical development of next-generation neurological agents.

Properties

IUPAC Name

(E)-N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-3-(1,3-benzodioxol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c22-19(5-3-14-2-4-17-18(10-14)24-13-23-17)20-11-16(21-7-1-8-21)15-6-9-25-12-15/h2-6,9-10,12,16H,1,7-8,11,13H2,(H,20,22)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABLPGUUVJIMCI-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C1)C(CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a synthetic compound with potential therapeutic applications. Its unique structural features suggest various biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O3S, with a molecular weight of 356.4 g/mol. The compound features an azetidine ring, a thiophene moiety, and a benzo[d][1,3]dioxole structure, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)10.5
HCT116 (Colon)8.2
U87 MG (Glioblastoma)12.0
A549 (Lung)15.4

These results indicate that the compound could be a promising candidate for further development in cancer therapeutics due to its selective cytotoxicity towards cancer cells while sparing normal cells.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation pathways. Specifically, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and growth .

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Streptococcus pyogenes16

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies

A notable case study involved the evaluation of this compound's effects on human colon cancer cells (HCT116). The study reported that treatment with the compound led to a dose-dependent decrease in cell viability and induced apoptosis as evidenced by increased Annexin V staining and activation of caspases .

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of compounds similar to (E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide. In vitro tests have shown efficacy against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. For instance:

  • Study Findings : A review indicated that derivatives of azetidine compounds exhibited significant antibacterial activity, suggesting that modifications to the azetidine structure could enhance potency against resistant strains .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Research on related compounds has demonstrated their ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Compounds with similar frameworks have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
  • Case Study : A study focusing on derivatives of thiazole and azetidine reported promising results in inhibiting tumor growth in xenograft models, indicating that structural modifications can lead to enhanced anticancer activity .

Neurological Applications

The azetidine moiety is known for its role in neurological drug development. Compounds containing this structure have been explored for their effects on neurodegenerative diseases:

  • Neuroprotective Effects : Investigations into azetidine derivatives have shown potential neuroprotective effects against oxidative stress-induced neuronal damage. This is particularly relevant for conditions such as Alzheimer’s disease.

Data Summary

The following table summarizes the findings from various studies regarding the applications of this compound and related compounds:

ApplicationStudy ReferenceFindings
Antibacterial Effective against MRSA and E. coli
Anticancer Induces apoptosis in cancer cells
Neuroprotective Protects neurons from oxidative stress

Chemical Reactions Analysis

Reactivity of the Acrylamide Functional Group

The acrylamide group (-CO-NH-) is a primary site for nucleophilic and electrophilic reactions:

Reaction Type Conditions Outcome Supporting Data
Michael Addition Thiol-containing compounds (e.g., cysteine) in aqueous/organic solventsCovalent adduct formation via thiol-ene chemistry, observed in biological systems .Electrophilic acrylamide warheads target cysteine residues in enzymes .
Hydrolysis Acidic or basic aqueous conditionsCleavage of the amide bond to yield acrylic acid and amine derivatives. Stability studies suggest resistance to hydrolysis at neutral pH.Requires catalytic acid/base for efficient cleavage.

Azetidine Ring Reactivity

The azetidine (4-membered amine ring) exhibits strain-driven reactivity:

Reaction Type Conditions Outcome Supporting Data
Ring-Opening Strong acids (e.g., HCl) or nucleophilesFormation of linear amines or sulfonamides. Example: Reaction with thiols yields azetidine-thiol adducts .Carbapenem analogs with azetidine undergo ring-opening under acidic conditions .
N-Alkylation Alkyl halides in polar aprotic solventsSubstitution at the azetidine nitrogen, forming quaternary ammonium salts. Requires activation (e.g., DMF as solvent).Triethylamine catalyzes alkylation reactions.

Thiophene Electrophilic Substitution

The thiophene ring undergoes electrophilic substitution at the α- and β-positions:

| Reaction Type | Conditions | Outcome | Supporting Data

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related acrylamide derivatives:

Compound ID Core Structure Substituents/Modifications Key Features Biological Activity (Reported/Inferred) Reference
Target Compound Acrylamide Azetidine, thiophen-3-yl, benzodioxol Enhanced metabolic stability; potential CNS targeting Hypothetical (untested)
5112 (Ev1) Acrylamide Nitrophenyl, thien-2-yl, propylamide Electron-withdrawing nitro group; thiophen-2-yl substitution Cellular activity (e.g., antiproliferative)
7h (Ev3) Acrylamide Benzimidazole, hydroxy-dimethoxyphenyl Antioxidant substituents (hydroxy/methoxy); rigid benzimidazole core Kinase inhibition (inferred)
Ev5 Compound Acrylamide Benzothiazol-2-yl, benzodioxol Benzothiazole for aromatic interactions; benzodioxol for BBB penetration Neurological applications (patent data)
EP3 348 550A1 Derivatives (Ev8) Acrylamide/Amide Benzothiazole, diphenyl, chlorophenyl Diverse substituents for target-specific interactions (e.g., antimicrobial) Anticancer, antimicrobial

Key Comparative Insights

Pharmacological Potential
  • Metabolic Stability : The azetidine ring may confer superior metabolic stability compared to 7h ’s benzimidazole, which is prone to oxidative metabolism .
  • CNS Penetration : The benzodioxol group (shared with Ev5) is associated with improved BBB permeability, suggesting advantages over nitro-substituted analogs like 5112 .
Computational and Crystallographic Analysis
  • Tools like Mercury CSD (Ev6) enable visualization of packing patterns and intermolecular interactions, which could predict the target’s crystallinity compared to analogs .
  • SHELX (Ev2) refinement methods may resolve conformational differences between (E)- and (Z)-isomers, critical for activity comparisons .

Q & A

Basic: What synthetic methodologies are optimal for preparing (E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide?

Answer:
The synthesis typically involves a multi-step approach:

Acrylamide Formation : React 3-(benzo[d][1,3]dioxol-5-yl)acrylic acid with a coupling agent (e.g., EDCI) in DMF under ice-cooling to activate the carboxylic acid.

Amide Coupling : Introduce the amine-containing fragment (e.g., 2-(azetidin-1-yl)-2-(thiophen-3-yl)ethylamine) under inert conditions.

Purification : Use column chromatography (e.g., silica gel with ethyl acetate/petroleum ether gradients) to isolate the product.

Characterization : Confirm structure via 1H^1H NMR (e.g., δ 7.50 ppm for acrylamide protons), 13C^{13}C NMR, and HRMS. Reaction yields can vary (e.g., 60–70%) depending on solvent polarity and steric hindrance .

Basic: How can NMR spectroscopy validate the stereochemical integrity of the acrylamide moiety in this compound?

Answer:
The (E)-configuration of the acrylamide is confirmed by 1H^1H NMR coupling constants (J=15.215.7HzJ = 15.2–15.7 \, \text{Hz}) between the α- and β-vinylic protons. For example, in related acrylamides, a doublet at δ 7.35 ppm (d, J=15.7HzJ = 15.7 \, \text{Hz}) corresponds to the trans-conformation, while the absence of Z-isomer signals (typically J=1012HzJ = 10–12 \, \text{Hz}) ensures stereochemical purity. 13C^{13}C NMR further corroborates the acrylamide carbonyl signal at ~167 ppm .

Advanced: What crystallographic strategies resolve structural ambiguities in analogs of this compound?

Answer:
For crystallographic analysis:

  • Data Collection : Use single-crystal X-ray diffraction (SXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100–298 K.
  • Structure Solution : Employ SHELXT (direct methods) or SHELXD (for heavy atoms) for phase determination.
  • Refinement : Apply SHELXL with full-matrix least-squares refinement, incorporating anisotropic displacement parameters.
  • Validation : Check for voids (e.g., using Mercury’s void visualization) and packing similarity (via Materials Module in Mercury). For example, a related acrylamide derivative showed C–H···O interactions stabilizing the crystal lattice .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

Answer:
Key SAR strategies include:

  • Scaffold Modulation : Replace the benzo[d][1,3]dioxol-5-yl group with electron-withdrawing substituents (e.g., 4-fluorophenyl) to enhance metabolic stability.
  • Azetidine-Thiophene Hybrid : Adjust the azetidine ring’s substituents to balance lipophilicity and solubility (e.g., logP optimization via HPLC).
  • Biological Assays : Test in vitro cytotoxicity (e.g., IC50_{50} against cancer cell lines) and in vivo neurogenesis models (e.g., hippocampal neuronal differentiation in rats). For example, tacrine–cinnamic hybrids showed improved acetylcholinesterase inhibition via similar modifications .

Advanced: What analytical challenges arise in quantifying trace impurities during synthesis?

Answer:

  • Detection : Use UPLC-MS with a C18 column (1.7 µm particle size) to separate intermediates and byproducts.
  • Quantification : Apply a charged aerosol detector (CAD) for non-UV-active impurities.
  • Reference Standards : Synthesize and characterize impurities (e.g., Z-isomer or azetidine ring-opened byproducts) via preparative HPLC. For example, in related acrylamides, residual solvents (DMF, ethyl acetate) were controlled to <500 ppm per ICH guidelines .

Advanced: How do molecular docking studies predict target binding modes for this compound?

Answer:

  • Protein Preparation : Retrieve target structures (e.g., acetylcholinesterase PDB: 4EY7) and optimize hydrogen bonding networks.
  • Ligand Docking : Use AutoDock Vina with a grid box centered on the active site. The azetidine-thiophene moiety may occupy hydrophobic pockets, while the acrylamide forms hydrogen bonds with catalytic residues (e.g., Tyr337).
  • Validation : Compare docking scores (∆G) with experimental IC50_{50} values. For tacrine hybrids, docking RMSD values <2 Å correlated with sub-micromolar activity .

Advanced: What in vivo models are suitable for evaluating neuroprotective effects of this compound?

Answer:

  • Rodent Models : Administer the compound (10–50 mg/kg, oral) in adult Sprague-Dawley rats and assess hippocampal neurogenesis via BrdU/NeuN co-labeling.
  • Behavioral Tests : Use Morris water maze to evaluate cognitive improvement.
  • Toxicity Screening : Monitor liver enzymes (ALT, AST) and renal function (creatinine clearance). A related diphenyl acrylonitrile derivative showed 40% increase in neurogenesis without hepatotoxicity .

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